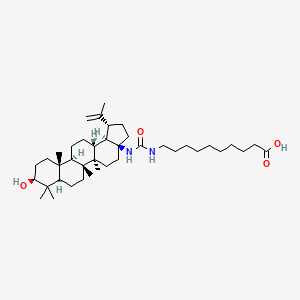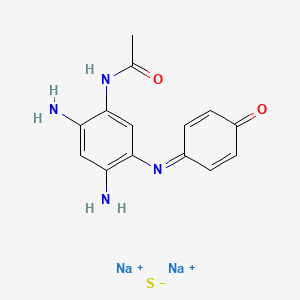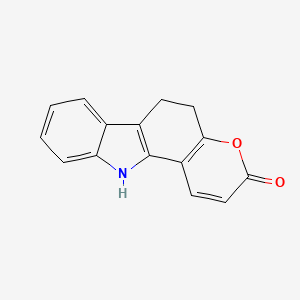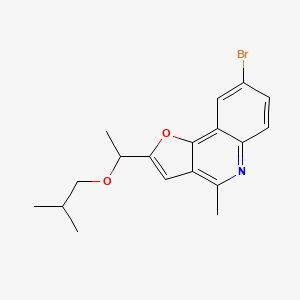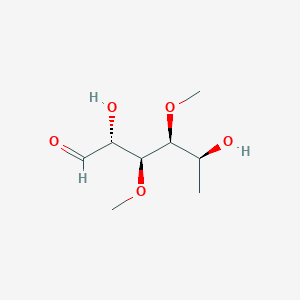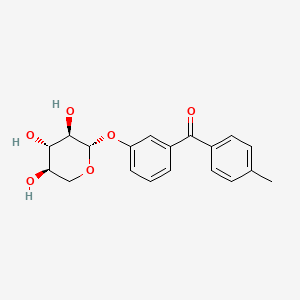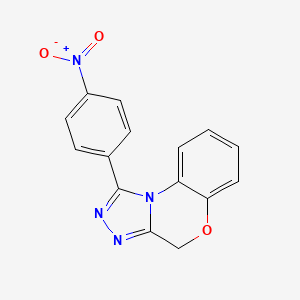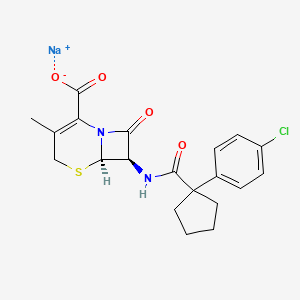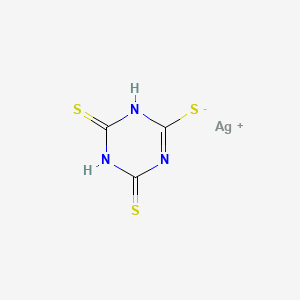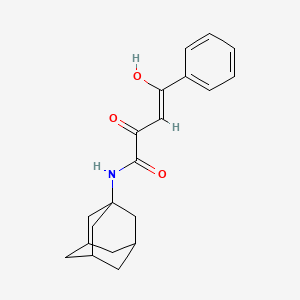
2-Hydroxy-4-oxo-4-phenyl-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl-2-butenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-4-oxo-4-phenyl-N-tricyclo(3311(sup 3,7))dec-1-yl-2-butenamide is a complex organic compound with a unique structure that includes a tricyclic decane ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-oxo-4-phenyl-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl-2-butenamide typically involves multiple steps, starting from commercially available precursors. One common route involves the use of a Diels-Alder reaction to form the tricyclic core, followed by functional group transformations to introduce the hydroxy, oxo, and phenyl groups. The final step usually involves the formation of the butenamide moiety through an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the subsequent functional group transformations. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also important in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-4-oxo-4-phenyl-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl-2-butenamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The oxo group can be reduced to a hydroxy group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxo group can yield a secondary alcohol .
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-4-oxo-4-phenyl-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl-2-butenamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of new materials with unique properties, such as high thermal stability and mechanical strength
Wirkmechanismus
The mechanism of action of 2-Hydroxy-4-oxo-4-phenyl-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl-2-butenamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to fit into these active sites in a way that other molecules cannot, making it a potent inhibitor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole derivatives: Known for their broad range of biological activities, including antimicrobial and antioxidant properties.
Indole derivatives: Possess various biological activities, such as antiviral and anticancer properties.
Uniqueness
What sets 2-Hydroxy-4-oxo-4-phenyl-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl-2-butenamide apart is its unique tricyclic structure, which provides it with distinct chemical and biological properties. This structure allows it to interact with molecular targets in ways that other compounds cannot, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
126681-78-5 |
|---|---|
Molekularformel |
C20H23NO3 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
(Z)-N-(1-adamantyl)-4-hydroxy-2-oxo-4-phenylbut-3-enamide |
InChI |
InChI=1S/C20H23NO3/c22-17(16-4-2-1-3-5-16)9-18(23)19(24)21-20-10-13-6-14(11-20)8-15(7-13)12-20/h1-5,9,13-15,22H,6-8,10-12H2,(H,21,24)/b17-9- |
InChI-Schlüssel |
GRCGALLUQWVLOK-MFOYZWKCSA-N |
Isomerische SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C(=O)/C=C(/C4=CC=CC=C4)\O |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C(=O)C=C(C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



